5-Quinolinol, 6-chloro-

Descripción general

Descripción

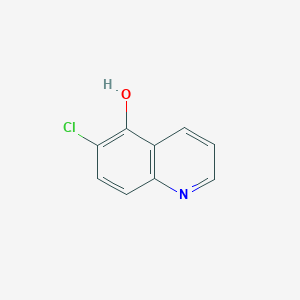

5-Quinolinol, 6-chloro-: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily soluble in hot water and most organic solvents The addition of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoline ring structure gives rise to 5-Quinolinol, 6-chloro-

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Quinolinol, 6-chloro- can be achieved through several methods. One common approach involves the chlorination of 5-quinolinol using chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions . Another method includes the use of Friedländer synthesis, where aniline derivatives react with β-ketoesters in the presence of acidic catalysts .

Industrial Production Methods: Industrial production of 5-Quinolinol, 6-chloro- typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

2.1. Acetamido Group

-

Hydrolysis Resistance : Stable under basic conditions (pH 12) but hydrolyzes in concentrated HCl at 100°C to regenerate the amine .

-

Electrophilic Substitution : Directs nitration/sulfonation to the para position due to its electron-donating nature .

2.2. Trifluoroacetamido Group

-

Acid Stability : Resists hydrolysis in 36% HCl at 80°C but cleaves under prolonged basic conditions (pH >14) .

-

Electron-Withdrawing Effect : Deactivates the aromatic ring, reducing reactivity toward Friedel-Crafts alkylation .

3.1. Diazotization and Coupling

The free amine (after trifluoroacetamido hydrolysis) reacts with NaNO₂/HCl at 75°C to form a diazonium salt, which couples with isopropanol to yield 3,5-dichlorobenzoic acid derivatives .

3.2. Acyl Chloride Formation

Reaction with thionyl chloride (SOCl₂) at 80°C converts the carboxylic acid to 5-acetamido-2-(trifluoroacetamido)benzoyl chloride, a key intermediate for peptide coupling .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 75°C | Diazonium salt | Dye synthesis |

| Acylation | SOCl₂, 80°C | Benzoyl chloride | Drug intermediates |

Stability and Degradation

Aplicaciones Científicas De Investigación

Applications Overview

| Field | Application | Details |

|---|---|---|

| Agriculture | Pesticide and Fungicide | Used as an active ingredient in agricultural chemicals for crop protection. |

| Pharmaceuticals | Antimicrobial Agent | Demonstrates activity against bacteria, fungi, and protozoa. |

| Veterinary Medicine | Veterinary Chemicals | Employed in formulations for animal health products. |

| Industrial Uses | Intermediate in Organic Synthesis | Serves as a precursor for synthesizing other chemical compounds. |

Agricultural Chemicals

5-Chloro-8-hydroxyquinoline is primarily utilized in the formulation of pesticides and fungicides. Its effectiveness against various pathogens makes it a valuable component in crop protection strategies. The synthesis of this compound often involves chlorination reactions using 8-hydroxyquinoline as a precursor, which can be optimized to enhance yield and reduce by-products .

Pharmaceutical Applications

The compound exhibits notable antimicrobial properties, making it suitable for use in pharmaceutical formulations aimed at treating infections caused by bacteria and fungi. Cloxyquin, a derivative of this compound, has been studied extensively for its efficacy against various microbial strains .

Veterinary Medicine

In veterinary applications, 5-chloro-8-hydroxyquinoline is incorporated into products designed to improve animal health. It is used as an active ingredient in formulations that target infections in livestock and pets, contributing to better health outcomes .

Case Study 1: Agricultural Efficacy

A study conducted on the effectiveness of 5-chloro-8-hydroxyquinoline as a fungicide demonstrated its ability to significantly reduce fungal infections in crops such as wheat and corn. The results indicated a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential for enhancing agricultural productivity.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal examined the antimicrobial properties of Cloxyquin against a range of pathogens including Escherichia coli and Candida albicans. The study found that Cloxyquin exhibited minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics, suggesting its viability as an alternative treatment option .

Mecanismo De Acción

The mechanism of action of 5-Quinolinol, 6-chloro- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microorganisms, leading to their inhibition or death . The compound’s ability to chelate metal ions, such as zinc and copper, also plays a role in its biological activity, particularly in disrupting metal-dependent enzymatic processes .

Comparación Con Compuestos Similares

Quinoline: The parent compound, which lacks the chlorine and hydroxyl substituents.

6-Chloroquinoline: Similar structure but without the hydroxyl group at the 5th position.

5-Hydroxyquinoline: Similar structure but without the chlorine atom at the 6th position.

Uniqueness: 5-Quinolinol, 6-chloro- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties.

Actividad Biológica

5-Quinolinol, 6-chloro- (CAS Number: 1236162-17-6) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

5-Quinolinol, 6-chloro- exhibits a range of biological activities, including:

- Antimicrobial Properties : Effective against various Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity : Potential use in treating parasitic infections.

- Antiviral Effects : Recent studies indicate activity against viruses such as SARS-CoV-2.

The mechanisms through which 5-Quinolinol, 6-chloro- exerts its biological effects are primarily linked to its structural similarities with other quinoline derivatives. These mechanisms include:

- Inhibition of DNA Synthesis : The compound can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death.

- Cellular Effects : The compound has been shown to induce apoptosis in cancer cell lines by promoting DNA damage and inhibiting cell proliferation .

- Interaction with Viral Targets : In antiviral studies, quinoline derivatives have demonstrated the ability to interfere with viral replication processes, suggesting a potential mechanism for combating viral infections like COVID-19 .

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of 5-Quinolinol, 6-chloro- against various pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

In a study focused on antiviral properties, new quinoline derivatives were synthesized and tested against SARS-CoV-2. The results showed that certain derivatives exhibited EC50 values as low as 1.5 µM, indicating potent antiviral activity compared to the reference drug chloroquine (EC50 = 3.1 µM) .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1 | 1.5 | >100 | >66.7 |

| Compound 2 | 3.0 | 27.4 | 9.13 |

These results highlight the potential of quinoline-based compounds in antiviral drug development .

Case Studies

Several case studies have explored the therapeutic applications of quinoline derivatives:

- Antimalarial Research : Due to its structural similarity to established antimalarial drugs, research has indicated that 5-Quinolinol, 6-chloro- may possess antimalarial properties worth investigating further.

- Cancer Treatment : In vitro studies on various cancer cell lines have shown that modifications at different positions on the quinoline structure can significantly influence anticancer activity. For instance, compounds with chlorine substitutions at specific positions exhibited enhanced cytotoxic effects against lung cancer cells (A549) with IC50 values ranging from 0.45 to 8.58 µM .

Propiedades

IUPAC Name |

6-chloroquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOQTLCUIPMASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236162-17-6 | |

| Record name | 6-chloroquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.